molecular formula C17H15N3O4 B15097582 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- CAS No. 353773-30-5

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy-

Cat. No.: B15097582
CAS No.: 353773-30-5
M. Wt: 325.32 g/mol
InChI Key: WQBSYAUNAGBDDN-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features an isobenzofuranone core, which is fused with an indazole moiety and substituted with amino and methoxy groups. This unique structure imparts a range of chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- typically involves multiple steps, including the formation of the isobenzofuranone core and the subsequent attachment of the indazole moiety. One common synthetic route involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization reactions, to form the indazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents like oxygen . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and reduce byproducts.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Cyclization: The formation of the indazole ring itself is a cyclization reaction, often catalyzed by transition metals like copper.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the p53/MDM2 pathway, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind effectively to certain enzymes and receptors, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- can be compared to other similar compounds, such as:

The uniqueness of 1(3H)-Isobenzofuranone, 3-(1H-indazol-6-ylamino)-6,7-dimethoxy- lies in its combined structure, which imparts a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

353773-30-5

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

3-(1H-indazol-6-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H15N3O4/c1-22-13-6-5-11-14(15(13)23-2)17(21)24-16(11)19-10-4-3-9-8-18-20-12(9)7-10/h3-8,16,19H,1-2H3,(H,18,20)

InChI Key

WQBSYAUNAGBDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC4=C(C=C3)C=NN4)OC

Origin of Product

United States

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